molecular formula C36H34O4S2 B14489091 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene CAS No. 65818-70-4

1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene

Cat. No.: B14489091
CAS No.: 65818-70-4
M. Wt: 594.8 g/mol
InChI Key: XHIKIYJEAJMLJY-UHFFFAOYSA-N
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Description

1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene is an organic compound that features a benzene ring substituted with sulfonylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene typically involves the reaction of 4-methylphenylsulfonyl chloride with a suitable benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The benzene ring provides a hydrophobic core that can interact with hydrophobic regions of proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene is unique due to the presence of sulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in polar solvents and its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65818-70-4

Molecular Formula

C36H34O4S2

Molecular Weight

594.8 g/mol

IUPAC Name

1,2-bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene

InChI

InChI=1S/C36H34O4S2/c1-27-7-19-33(20-8-27)41(37,38)25-23-29-11-15-31(16-12-29)35-5-3-4-6-36(35)32-17-13-30(14-18-32)24-26-42(39,40)34-21-9-28(2)10-22-34/h3-22H,23-26H2,1-2H3

InChI Key

XHIKIYJEAJMLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3C4=CC=C(C=C4)CCS(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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